1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15539276
InChI: InChI=1S/C25H22FN3O5S/c1-4-33-18-10-13(5-7-16(18)30)21-20-22(31)15-11-14(26)6-8-17(15)34-23(20)24(32)29(21)25-28-27-19(35-25)9-12(2)3/h5-8,10-12,21,30H,4,9H2,1-3H3
SMILES:
Molecular Formula: C25H22FN3O5S
Molecular Weight: 495.5 g/mol

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15539276

Molecular Formula: C25H22FN3O5S

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H22FN3O5S
Molecular Weight 495.5 g/mol
IUPAC Name 1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H22FN3O5S/c1-4-33-18-10-13(5-7-16(18)30)21-20-22(31)15-11-14(26)6-8-17(15)34-23(20)24(32)29(21)25-28-27-19(35-25)9-12(2)3/h5-8,10-12,21,30H,4,9H2,1-3H3
Standard InChI Key MYYPMRINTSNYJC-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)CC(C)C)OC5=C(C3=O)C=C(C=C5)F)O

Introduction

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure. This compound is notable for its intricate molecular architecture, which includes multiple functional groups such as an ethoxy group, a hydroxy group, a fluoro substituent, and a thiadiazolyl moiety. Its molecular formula is not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 430.4 g/mol.

Biological Activity and Potential Applications

Potential ApplicationMechanism of Action
Therapeutic UsesInteraction with enzymes or receptors
Biological ActivityComplex interactions with biological targets

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Industrial production may optimize these steps using techniques like high-throughput screening and continuous flow reactors to improve yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneSimilar chromeno-pyrrole coreDifferent substituents
1-(3-Ethoxyphenyl)-6-chloro-2-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dioneChlorine instead of fluorineVarying halogen effect
1-(4-Hydroxyphenyl)-7-bromo-2-[2-(5-methylthiophenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dioneContains sulfur substituentPotentially different biological activity

These compounds highlight the diversity within the chromeno-pyrrole class and underscore the unique characteristics of the target compound based on its specific substituents and structural configuration.

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